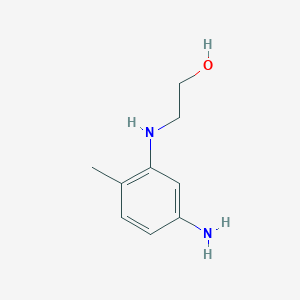

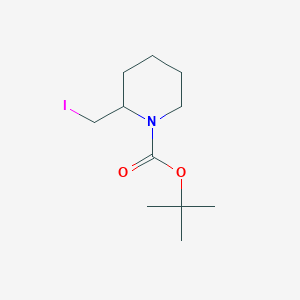

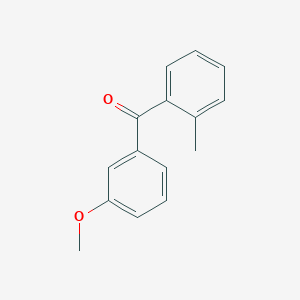

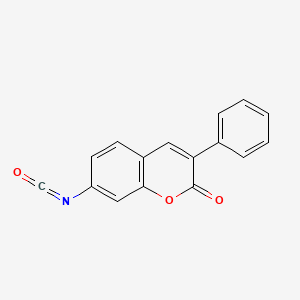

2-(Tetrahydropyran-4-yloxy)benzoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Application 1: Antioxidant, Anticancer, Antitumor, Anti-diabetic, Anti-inflammatory, Antimicrobial, Anticholesterolemic, Antimutagenic, and Antihypertensive Activities

- Summary of the Application : Hydroxybenzoic and hydroxycinnamic acids are simple phenolic acids that are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . They have been found to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .

- Methods of Application or Experimental Procedures : The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .

- Results or Outcomes : The findings obtained support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries .

Application 2: Antibacterial Agents

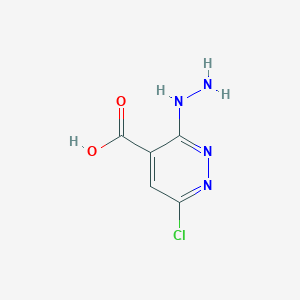

- Summary of the Application : Zinc (II) and iron (III) complexes of pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) were synthesized as potential antibacterial agents .

- Methods of Application or Experimental Procedures : The complexes were synthesized through a solvent-free process and characterized using magnetic moment determination, spectroscopic and X-ray powder diffraction techniques .

- Results or Outcomes : Antibacterial sensitivity tests showed that metal coordination improved activities of the two parent ligands against Staphylococcus aureus, Escherichia coli, Salmonella typhi and Bacillus subtilis .

Application 3: Synthesis of O-Heterocycles

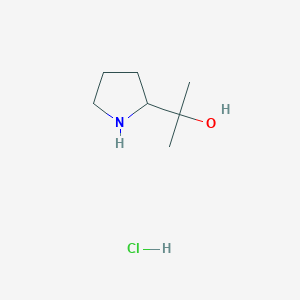

- Summary of the Application : Tetrahydropyran is used in the synthesis of O-heterocycles, which are important structures in many natural products and pharmaceuticals .

- Methods of Application or Experimental Procedures : Various methods have been developed for the synthesis of tetrahydropyrans, including platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate, and others .

- Results or Outcomes : These methods have been used to synthesize various fragrant compounds and other products .

Application 4: Synthesis of 2H-Pyrans

- Summary of the Application : The 2H-pyran ring, which can be synthesized from compounds like Tetrahydropyran, is a structural motif present in many natural products .

- Methods of Application or Experimental Procedures : Despite the instability associated with the heterocyclic ring, recent advances have made it possible to synthesize 2H-pyrans as simple and stable monocyclic structures or as part of fused polycyclic structures .

- Results or Outcomes : These 2H-pyrans have found applications in the construction of many natural product structures .

Application 5: Synthesis of Fragrant Compounds

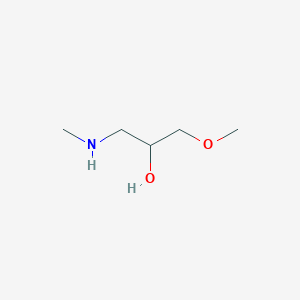

- Summary of the Application : Tetrahydropyran is used in the synthesis of various fragrant compounds .

- Methods of Application or Experimental Procedures : The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .

- Results or Outcomes : Various fragrant compounds have been synthesized using this method .

Application 6: Synthesis of Antibacterial Agents

- Summary of the Application : Zinc (II) and iron (III) complexes of pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) were synthesized as potential antibacterial agents .

- Methods of Application or Experimental Procedures : The complexes were synthesized through a solvent-free process and characterized using magnetic moment determination, spectroscopic and X-ray powder diffraction techniques .

- Results or Outcomes : Antibacterial sensitivity tests showed that metal coordination improved activities of the two parent ligands against Staphylococcus aureus, Escherichia coli, Salmonella typhi and Bacillus subtilis .

Safety And Hazards

“2-(Tetrahydropyran-4-yloxy)benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, wearing protective equipment, and using only in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(oxan-4-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRDARROMNUMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617721 | |

| Record name | 2-[(Oxan-4-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydropyran-4-yloxy)benzoic acid | |

CAS RN |

898289-29-7 | |

| Record name | 2-[(Oxan-4-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)